An In-depth Technical Guide to the Physicochemical Properties of Methylpyrrolidone for Researchers
An In-depth Technical Guide to the Physicochemical Properties of Methylpyrrolidone for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent, is widely utilized across various scientific disciplines, including pharmaceutical sciences, materials science, and electronics, owing to its exceptional solvency and stability. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their measurement, and visual workflows to aid researchers in their laboratory practices.
Core Physicochemical Properties
Methylpyrrolidone (C₅H₉NO) is a colorless to light-yellow liquid with a faint amine-like odor.[1][2] It is a highly polar, hygroscopic, and low-viscosity solvent with a high boiling point and low freezing point, making it suitable for a wide range of applications.[3][4][5] Its miscibility with water and most common organic solvents, such as alcohols, ethers, ketones, and aromatic hydrocarbons, further enhances its utility.[1][6][7]
Table 1: General and Physical Properties of N-Methylpyrrolidone
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [3] |
| Molar Mass | 99.13 g/mol | [2] |
| Appearance | Colorless to yellowish liquid | [3][7] |
| Odor | Faint amine-like or "fishlike" | [2][3] |
| Density | 1.028 g/cm³ at 25°C | [7] |
| Boiling Point | 202 to 204 °C | [7] |
| Melting/Freezing Point | -24 °C | [8] |
| Flash Point | 91 °C (closed cup) | [4][7] |
| Autoignition Temperature | 245 °C | [4][7] |
| Vapor Pressure | 0.324 hPa at 20°C | [4] |
| Solubility in Water | Miscible in all proportions | [3][7] |
Table 2: Key Physicochemical Parameters for Researchers
| Parameter | Value | Conditions | Reference |
| Viscosity | 1.67 cP | at 25 °C | [8][9] |
| Surface Tension | 40.7 mN/m (dynes/cm) | at 25 °C | [2][3] |
| Dielectric Constant | 32.2 | at 25 °C, 10 kHz | [4][10] |
| Refractive Index | 1.470 | at 20 °C | [9] |
| Dipole Moment | 4.09 D | at 25 °C | [2][8] |
| Log P (Octanol/Water) | -0.38 to -0.5 | [2][8] | |
| Heat of Vaporization | 54.5 kJ/mol | at 20 °C | [4] |
Solubility and Stability
NMP is recognized for its powerful solvency for a wide range of organic and inorganic compounds, including many polymers and resins.[1][10] This property is attributed to its dipolar aprotic nature.[1] It is miscible with water at all temperatures and is also soluble in alcohols, ethers, ketones, ethyl acetate, chloroform, and benzene.[1][6]
Chemically, NMP is stable under neutral conditions.[11] However, it can undergo hydrolysis in the presence of strong acids or bases, leading to the opening of the lactam ring to form 4-methylaminobutyric acid.[11] While thermally stable, decomposition can occur at temperatures above 350°C in the absence of water and air.[12] The presence of water can inhibit thermal decomposition at elevated temperatures.[13] It is also sensitive to light and can decompose upon exposure.[11][14] NMP is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[11][14]
Spectroscopic Data
-
NMR Spectroscopy : Proton NMR (¹H NMR) spectra of NMP show characteristic peaks corresponding to the protons on the pyrrolidone ring and the methyl group.[2] Studies on the sonochemical degradation of NMP have identified the emergence of new peaks, suggesting the formation of enamine species.[15]
-
IR Spectroscopy : The infrared (IR) spectrum of NMP is characterized by a strong carbonyl (C=O) absorption band.[16]
-
UV-Vis Spectroscopy : NMP has optical transitions in the UV range, with a primary absorption around 180 nm and emission around 250 nm.[15] A UV maximum is also reported at 283 nm in methanol.[11][14]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are protocols for measuring viscosity, surface tension, and dielectric constant.
Determination of Viscosity using Ostwald Viscometer
The viscosity of a liquid can be determined by measuring the time it takes for a known volume of the liquid to flow through a capillary of a known dimension. The Ostwald viscometer is a common apparatus for this measurement.[17]
Methodology:
-
Preparation : Clean the Ostwald viscometer thoroughly with a suitable solvent (e.g., chromic acid followed by distilled water) and dry it completely.[18]
-
Sample Loading : Introduce a precise volume of the sample liquid (N-Methylpyrrolidone) into the larger bulb of the viscometer using a pipette.[19]
-
Thermal Equilibration : Place the viscometer in a constant temperature water bath and allow it to equilibrate for a sufficient amount of time (e.g., 5 minutes).[20]
-
Measurement : Using a suction bulb, draw the liquid up into the other arm of the viscometer, above the upper calibration mark.[19]
-
Flow Time : Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to pass from the upper to the lower calibration mark.[17][19]
-
Replicates : Repeat the measurement at least three times to ensure accuracy.[19]
-
Reference Measurement : Perform the same procedure using a reference liquid of known viscosity and density (e.g., distilled water) at the same temperature.
-
Calculation : The viscosity of the sample (η₁) can be calculated relative to the reference liquid (η₂) using the following equation:
η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂)
Where:
-
η₁ and η₂ are the viscosities of the sample and reference liquid, respectively.
-
ρ₁ and ρ₂ are the densities of the sample and reference liquid, respectively.
-
t₁ and t₂ are the flow times of the sample and reference liquid, respectively.[21]
-
Determination of Surface Tension using the Du Noüy Ring Method
The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid. It involves measuring the force required to detach a platinum-iridium ring from the liquid's surface.[22][23]
Methodology:
-
Apparatus Setup : Use a tensiometer equipped with a platinum-iridium ring. Ensure the ring is clean and free from contaminants.
-
Sample Preparation : Place the N-Methylpyrrolidone sample in a clean vessel on the tensiometer's platform.
-
Ring Immersion : Immerse the ring below the surface of the liquid.[24]
-
Measurement : Slowly lower the platform, causing the ring to be pulled through the liquid-air interface. This action will form a meniscus of liquid.[24]
-
Maximum Force : The force exerted on the ring increases as it is pulled upwards. Record the maximum force just before the liquid lamella breaks and the ring detaches from the surface.[22][23]
-
Calculation : The surface tension (σ) is calculated from the maximum force (F_max) and the perimeter of the ring (L) using a correction factor (f) to account for the shape of the meniscus:
σ = (F_max * f) / L
The correction factor is typically determined from tables based on the ring dimensions and the density of the liquid.
Determination of Dielectric Constant
The dielectric constant of a solvent is a measure of its polarity and can be determined by measuring the capacitance of a capacitor with and without the solvent as the dielectric medium.[25]
Methodology:
-
Apparatus : A capacitance measuring circuit, a dielectric cell (a capacitor with two parallel plates), and a digital multimeter are required.[26][27]
-
Calibration : Calibrate the instrument by measuring the capacitance of the empty dielectric cell (in air, C_air).
-
Sample Measurement : Fill the dielectric cell with N-Methylpyrrolidone, ensuring there are no air bubbles between the plates. Measure the capacitance of the cell filled with the solvent (C_solvent).[28]
-
Calculation : The dielectric constant (ε) is the ratio of the capacitance of the capacitor with the solvent to the capacitance with a vacuum (or air, as its dielectric constant is very close to 1).[25]
ε = C_solvent / C_air
The measurement can be performed using various techniques, including bridge methods or oscillator circuits where the change in frequency is related to the change in capacitance.[28][29]
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